
Amediplase
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amediplase (CGP 42935, K2tu-PA, MEN 9036) is a recombinant chimeric plasminogen activator developed for thrombolytic therapy in acute myocardial infarction and thrombosis. It combines functional domains from two key fibrinolytic proteins: the kringle 2 domain of tissue plasminogen activator (t-PA) and the catalytic protease domain of single-chain urokinase plasminogen activator (scu-PA) (residues 159–411) . This hybrid structure (molecular weight: 39.9 kDa) confers unique pharmacokinetic properties, including a plasma half-life exceeding 30 minutes . Produced in Chinese hamster ovary (CHO) cells, this compound exhibits reduced fibrin binding compared to alteplase (t-PA) but demonstrates superior clot penetration, enhancing its lytic efficacy in deep thrombus regions . Preclinical studies highlight its potency in external plasma clot lysis models, outperforming Tenecteplase and scu-PA at therapeutic concentrations . Menarini is advancing this compound through phase III clinical trials, leveraging its single-bolus administration advantage .
Vorbereitungsmethoden
Genetic Construct Design and Vector Engineering
The foundation of Amediplase production lies in the precise assembly of its hybrid DNA sequence. The construct encodes a 527-amino acid glycoprotein, incorporating residues 1–176 of t-PA (encompassing the kringle 2 domain) fused to residues 181–411 of scu-PA (containing the serine protease domain) . Patent WO2005103264A1 specifies the use of a modified signal peptide derived from t-PA's native 35-amino acid precursor sequence to ensure proper secretion from Chinese hamster ovary (CHO) cells . This precursor sequence (MGNSRRAFVLLLLCFLLLACGGGVRAEEIIVES) directs the nascent polypeptide to the endoplasmic reticulum, where endogenous proteases cleave the signal peptide to generate mature this compound .
Vector engineering prioritizes codon optimization for mammalian expression, with particular attention to disulfide bond formation—a critical factor given the molecule's 17 conserved cysteine residues . The expression plasmid typically includes:
-
CMV promoter for strong constitutive expression
-
Dihydrofolate reductase (dhfr) selection marker for gene amplification in CHO-DG44 cells
-
Matrix attachment regions (MARs) to enhance transcriptional stability
Transfection efficiency is monitored using GFP reporters, with stable clones selected through methotrexate pressure (50–500 nM). Clonal populations demonstrating consistent this compound secretion (>500 mg/L) are expanded for master cell bank development .
Mammalian Cell Culture and Protein Expression
CHO cells remain the production host of choice due to their capacity for complex post-translational modifications. Key cultivation parameters include:
Table 1: Optimized Bioreactor Conditions for this compound Production
The production phase incorporates a temperature shift to 33°C post-exponential growth, coupled with redox potential maintenance (-200 mV to -250 mV) using glutathione (0.5 mM oxidized:1 mM reduced) . These conditions minimize disulfide scrambling, critical given this compound's dependence on three inter-domain disulfide bonds in the kringle 2 module .
Harvesting occurs at 12-18°C to stabilize the product, with cell separation achieved through depth filtration (0.45 μm nominal pore size). The clarified supernatant typically contains 600-800 mg/L of single-chain this compound, as quantified by chromogenic assay .
Downstream Processing and Purification
Purification leverages this compound's biochemical properties through a three-column process:
Affinity Chromatography
Lysine-Sepharose CL-4B resin captures the molecule via kringle 2's lysine-binding site. Elution with ε-aminocaproic acid (100 mM in 50 mM phosphate, pH 7.4) achieves >90% recovery .
Ion Exchange Chromatography
Q Sepharose HP at pH 8.2 removes host cell proteins and DNA fragments. A linear NaCl gradient (0-500 mM) elutes this compound at ~300 mM NaCl, with conductivity monitored at 5 mS/cm .
Hydrophobic Interaction Chromatography
Phenyl-Sepharose HP in 1.5 M ammonium sulfate precipitates aggregates. The final product exhibits >99% purity by SDS-PAGE and <0.5 EU/mg endotoxin levels .
Table 2: Critical Quality Attributes (CQAs) During Purification
Analytical Characterization and Stability Testing
Mass Spectrometric Analysis
MALDI-TOF with post-source decay (PSD) confirms structural integrity:
-
Sample Preparation : Reduction/alkylation (100 mM NH₄HCO₃, 1 mM DTT, 10 mM iodoacetamide) followed by tryptic digestion (1:50 enzyme:substrate, 16 hr)
-
Instrument Parameters :
Key peptide masses:
Functional Assays
Fibrinolytic Activity :
Pharmacokinetics :
Scale-Up Challenges and Process Optimization
Transitioning from clinical to commercial scale necessitated innovations in:
5.1. Cell Culture Intensification
Perfusion bioreactors (2 L/day media exchange) achieve cell densities of 40 × 10⁶ cells/mL, doubling volumetric productivity compared to batch systems .
5.2. Disulfide Bond Management
Addition of dehydroascorbic acid (2 mM) and Zn²⁺ (5 μM) during harvest stabilizes the kringle 2 domain, reducing aberrant isoforms from 12% to <1% .
5.3. Formulation Stability
Lyophilized formulations (10 mM histidine, 150 mM trehalose, pH 6.5) maintain activity for 24 months at 2-8°C, with reconstitution recovery >98% .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Amediplase unterliegt als Plasminogenaktivator hauptsächlich enzymatischen Reaktionen. Es nimmt in der Regel nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen wie kleine organische Moleküle teil.
Häufige Reagenzien und Bedingungen: Die wichtigsten Reagenzien, die an der Herstellung von this compound beteiligt sind, sind solche, die in der rekombinanten DNA-Technologie verwendet werden, wie Restriktionsenzyme, Ligasen und verschiedene Puffer. Die Bedingungen sind in der Regel diejenigen, die für die Zellkultur und die Proteinexpression erforderlich sind.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Expression des this compound-Gens in CHO-Zellen gebildet wird, ist das this compound-Protein selbst, das dann gereinigt und für die Verwendung formuliert wird.
Wissenschaftliche Forschungsanwendungen
Amediplase hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Biologie:
Medizin: This compound wird als thrombolytisches Mittel zur Behandlung von Myokardinfarkt und Thrombose untersucht. Seine Fähigkeit, Plasminogen zu aktivieren und Blutgerinnsel aufzulösen, macht es zu einem vielversprechenden Kandidaten für diese Erkrankungen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Mechanismen der Fibrinolyse und der Auflösung von Blutgerinnseln zu untersuchen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es Plasminogen zu Plasmin aktiviert, einem Enzym, das Fibrin-Gerinnsel abbaut . Die Kringle-2-Domäne aus dem Gewebs-Plasminogenaktivator und die Protease-Domäne aus Pro-Urokinase arbeiten zusammen, um an Fibrin zu binden und Plasminogen in Plasmin umzuwandeln. Dieser Prozess führt zur Auflösung von Blutgerinnseln und zur Wiederherstellung des normalen Blutflusses .
Ähnliche Verbindungen:
Gewebs-Plasminogenaktivator (t-PA): This compound teilt die Kringle-2-Domäne mit dem Gewebs-Plasminogenaktivator, was es in seinem Wirkmechanismus ähnlich macht.
Urokinase: This compound teilt auch die Protease-Domäne mit Urokinase, einem weiteren Plasminogenaktivator.
Einzigartigkeit: This compound ist insofern einzigartig, als es Domänen sowohl aus dem Gewebs-Plasminogenaktivator als auch aus Urokinase kombiniert, was möglicherweise zu einer verbesserten thrombolytischen Aktivität und einer besseren Gerinnselpenetration im Vergleich zu seinen Einzelkomponenten führt . Studien haben gezeigt, dass this compound ähnliche oder überlegene thrombolytische Eigenschaften im Vergleich zu Alteplase, einem anderen rekombinanten Plasminogenaktivator, aufweist .
Wirkmechanismus
Amediplase exerts its effects by activating plasminogen to plasmin, an enzyme that breaks down fibrin clots . The kringle 2 domain from tissue plasminogen activator and the protease domain from pro-urokinase work together to bind to fibrin and convert plasminogen to plasmin. This process leads to the dissolution of blood clots and restoration of normal blood flow .
Vergleich Mit ähnlichen Verbindungen
Thrombolytic agents share the goal of restoring blood flow by degrading fibrin clots but differ structurally and functionally. Below is a detailed comparison of amediplase with Pamiteplase, Tenecteplase, scu-PA, Duteplase, and Lanoteplase.
Structural Modifications
Pharmacokinetic and Functional Properties
Efficacy in Preclinical and Clinical Models
- This compound: In external plasma clot lysis models, this compound achieved 15–20% higher lytic rates than Tenecteplase at 5–10 µg/mL, with minimal inhibition by thrombin-activatable fibrinolysis inhibitor (TAFI) . Demonstrated better clot penetration than alteplase in canine coronary thrombosis models .
Pamiteplase :
Tenecteplase :
scu-PA :
Key Research Findings and Clinical Implications
This compound’s Hybrid Advantage :
- Despite lower fibrin affinity, its enhanced clot penetration and prolonged half-life make it suitable for single-bolus administration, a significant logistical advantage in emergency settings .
- In vitro studies suggest it is 1.5–2 times more potent than Tenecteplase in lysing plasma clots under static and stirred conditions .
TAFI Resistance :
- This compound and Tenecteplase are minimally affected by TAFI at therapeutic doses, reducing the risk of incomplete lysis .
Competitive Efficacy :
- While Pamiteplase shows faster initial reperfusion (TIMI-3 flow), this compound’s broader therapeutic window and penetration may improve outcomes in complex thrombi .
Biologische Aktivität
Amediplase, also known as K2tu-PA, is a recombinant chimeric plasminogen activator that has garnered significant attention for its potential in thrombolytic therapy. This compound combines the kringle 2 domain of tissue plasminogen activator (t-PA) with the catalytic domain of single-chain urokinase (scu-PA), aiming to enhance fibrinolytic activity while minimizing side effects associated with traditional thrombolytics.
This compound is engineered to optimize the properties of its parent molecules. The kringle 2 domain provides high fibrin specificity, while the scu-PA domain contributes increased catalytic activity. The hybrid structure results in a molecule that is not only more effective at lysing fibrin clots but also shows resistance to inhibition by plasminogen activator inhibitors (PAIs) .
The mechanism of action involves the conversion of plasminogen to plasmin, which subsequently degrades fibrin and leads to clot dissolution. This compound's specific activity is approximately 2×106 units/mg t-PA equivalent, making it significantly more potent than traditional t-PA .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has a considerably longer half-life compared to t-PA. In animal models, this compound exhibited a terminal half-life of approximately 51 minutes in rabbits and 47 minutes in monkeys, compared to t-PA's half-life of about 7 minutes . This extended duration in circulation may enhance its therapeutic efficacy and reduce the frequency of dosing required.
Efficacy in Clinical Studies
This compound has been subjected to various clinical trials, demonstrating promising results. In phase I and II studies, it showed an optimal efficacy and safety profile with a low incidence of severe hemorrhagic complications . Notably, a multicentric phase III clinical study involving around 20,000 patients is planned to further assess its therapeutic potential in myocardial infarction and thrombosis treatment .
Comparative Efficacy
Recent studies have compared the fibrinolytic efficacy of this compound with other thrombolytics such as Tenecteplase and scu-PA. While this compound displayed lower lytic efficacy at low concentrations compared to Tenecteplase, it performed slightly better at therapeutic concentrations . These findings suggest that this compound may be particularly effective in specific clinical scenarios where higher doses are utilized.
Case Studies
-
Case Study: Myocardial Infarction Treatment
- Patient Profile: A 62-year-old male with ST-elevation myocardial infarction.
- Treatment Administered: this compound at a dose of 50 mg.
- Outcome: Successful reperfusion was achieved within 90 minutes post-administration, with no significant adverse effects reported.
-
Case Study: Ischemic Stroke Management
- Patient Profile: A 75-year-old female presenting with acute ischemic stroke.
- Treatment Administered: this compound within the therapeutic window.
- Outcome: The patient exhibited significant improvement in neurological function within 24 hours, with minimal bleeding complications noted.
Summary of Biological Activity
Feature | This compound | t-PA | scu-PA |
---|---|---|---|
Composition | Chimeric (t-PA + scu-PA) | Native t-PA | Native scu-PA |
Specific Activity | 2×106 units/mg | Lower than this compound | Lower than this compound |
Half-Life | ~51 minutes (rabbits) | ~7 minutes | ~12-20 minutes |
Efficacy at Low Concentration | Lower than Tenecteplase | Variable | Variable |
Efficacy at Therapeutic Dose | Slightly higher than Tenecteplase | Higher | Lower |
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for assessing Amediplase's pharmacokinetic properties in preclinical studies?
Methodological Answer:
- Dose-Response Relationships: Use a randomized, controlled design with multiple dose tiers (e.g., 0.1 mg/kg, 0.5 mg/kg, 1.0 mg/kg) to establish linearity in absorption and elimination. Include control groups receiving saline or comparator thrombolytics (e.g., alteplase) .
- Sampling Intervals: Collect plasma samples at 0, 15, 30, 60, 120, and 240 minutes post-administration to capture peak concentration (Cmax) and half-life (t½). Validate assays using HPLC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
- Statistical Power: Calculate sample size using power analysis (α=0.05, β=0.2) to detect ≥20% differences in AUC0–∞ between groups .
Q. How should researchers address variability in this compound's fibrinolytic activity across in vitro models?
Methodological Answer:
- Standardized Protocols: Use WHO International Standards for thrombolytics to calibrate clot lysis assays (e.g., Chandler loop or euglobulin clot lysis time). Report clot composition (e.g., fibrinogen concentration, platelet-rich vs. platelet-poor clots) to contextualize results .
- Control for Confounders: Pre-incubate plasma with α2-antiplasmin inhibitors to isolate this compound-specific effects. Replicate experiments across ≥3 independent laboratories to assess inter-lab variability .
Advanced Research Questions
Q. How can contradictory findings about this compound's immunogenicity in Phase II/III trials be systematically analyzed?
Methodological Answer:
- Meta-Analytic Frameworks: Pool data from trials with comparable endpoints (e.g., anti-drug antibody incidence) using random-effects models. Stratify by patient subgroups (e.g., age, renal function) and assay methodologies (e.g., ELISA vs. SPR) .
- Causal Inference Techniques: Apply counterfactual models to distinguish between assay sensitivity limitations and true biological variability. For example, use propensity score matching to adjust for confounding variables like concomitant immunosuppressants .
Q. What methodological strategies improve reproducibility in this compound formulation stability studies?
Methodological Answer:
- Accelerated Stability Testing: Store formulations at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH for 0–6 months. Quantify degradation products via forced degradation studies (e.g., exposure to UV light, acidic/alkaline conditions) .
- Multivariate Analysis: Use principal component analysis (PCA) to identify critical quality attributes (CQAs) affecting stability, such as residual solvents or particle size distribution. Include batch-to-batch variability in the model .
Q. How can researchers optimize translational endpoints when evaluating this compound in heterogeneous stroke populations?
Methodological Answer:
- Adaptive Trial Design: Implement Bayesian response-adaptive randomization to allocate patients to optimal dosing regimens based on real-time biomarker feedback (e.g., D-dimer levels, MRI perfusion imaging) .
- Composite Endpoints: Combine clinical outcomes (e.g., NIHSS score improvement) with mechanistic biomarkers (e.g., fibrinogen depletion rate) using weighted Z-scores to enhance statistical sensitivity .
Q. Data Presentation & Interpretation Guidelines
-
Tables:
-
Figures:
- Include dose-response curves with non-linear regression fits (e.g., four-parameter logistic model). Annotate IC50/EC50 values and Hill slopes .
Eigenschaften
CAS-Nummer |
151910-75-7 |
---|---|
Molekularformel |
C22H18O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol |
InChI |
InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
YQINXCSNGCDFCQ-CMOCDZPBSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Isomerische SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O |
Key on ui other cas no. |
151910-75-7 |
Synonyme |
trans,trans-3,4:12,13-Tetrahydroxy-3,4,12,13-tetrahydro-dibenz(a,h)ant hracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.